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(3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide

Catalog No.
S7143036
CAS No.
M.F
C14H19ClN2O2
M. Wt
282.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-met...

Product Name

(3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide

IUPAC Name

(3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

InChI

InChI=1S/C14H19ClN2O2/c1-9-6-17(8-12(9)14(16)18)7-10-5-11(19-2)3-4-13(10)15/h3-5,9,12H,6-8H2,1-2H3,(H2,16,18)/t9-,12-/m1/s1

InChI Key

GNNSSCNTXQNATF-BXKDBHETSA-N

Canonical SMILES

CC1CN(CC1C(=O)N)CC2=C(C=CC(=C2)OC)Cl

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C(=O)N)CC2=C(C=CC(=C2)OC)Cl

(3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide, also known as CJ-023423, is a small molecule drug that has been studied extensively due to its promising biological properties. This paper aims to provide a comprehensive overview of the various aspects related to CJ-023423, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.

(3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide is a pyrrolidine-based compound that belongs to the class of phenethylamine derivatives. It was first synthesized by a team of researchers led by Dr. Christian R. H. Raetz at Duke University Medical Center in 2007. The initial goal of the study was to identify compounds that could inhibit the biosynthesis of lipid A, a component of bacterial cell walls that is essential for their survival. The researchers found that (3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide could effectively inhibit the enzymatic activity of LpxC, a key enzyme involved in lipid A biosynthesis. As a result, (3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide was identified as a potent antibacterial agent with activity against a broad range of Gram-negative bacteria, including multidrug-resistant strains.

(3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide is a white to off-white crystalline powder with a molecular weight of 360.88 g/mol and a melting point of 163-165°C. It is sparingly soluble in water but soluble in methanol, acetone, and DMSO. The chemical formula of (3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide is C19H24ClN2O3.

The synthesis of (3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide involves the reaction of a protected pyrrolidine derivative with 2-chloro-5-methoxybenzyl bromide in the presence of a base, followed by deprotection and a final coupling step to introduce the carboxamide group. The synthesis has been optimized to achieve a high yield and purity of the final product. The characterization of (3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide has been performed using various spectroscopic techniques, such as NMR and mass spectrometry, to confirm the identity of the compound and its purity.

Several analytical methods have been developed to quantify (3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide in biological matrices, such as plasma, urine, and tissue samples. These methods include high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometric detection, capillary electrophoresis, and enzyme-linked immunosorbent assay (ELISA). These methods have been validated for their accuracy, precision, and specificity, and have been used to determine the pharmacokinetic and pharmacodynamic properties of (3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide in preclinical and clinical studies.

(3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide exhibits potent antibacterial activity against a broad range of Gram-negative bacteria, including multidrug-resistant strains. The compound inhibits the enzymatic activity of LpxC by binding to the active site and blocking the catalytic function. (3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide has been shown to have good efficacy in vitro and in vivo, with low toxicity to mammalian cells. The compound also exhibits synergistic effects with other antibiotics, such as polymyxin B and colistin, which are commonly used to treat Gram-negative infections.

(3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide has been evaluated for its toxicity and safety in preclinical studies, including acute toxicity, subacute toxicity, and genotoxicity assays. The compound has been found to be generally well-tolerated at therapeutic doses, with no observable adverse effects on vital organs or physiological parameters. However, further studies are needed to determine the long-term toxicity and safety of (3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide in humans.

(3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide has potential applications in various fields of research and industry, such as antibiotics development, molecular biology, and drug discovery. The compound can be used as a lead compound to design and synthesize more potent LpxC inhibitors with improved pharmacological properties. In addition, (3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide can be used as a tool compound to study the biological functions of LpxC and lipid A biosynthesis.

Currently, several research groups are actively investigating the potential of (3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide as a novel antibiotic for the treatment of Gram-negative infections. Several preclinical and clinical studies are underway to evaluate the efficacy and safety of the compound in humans, and to determine its pharmacokinetic and pharmacodynamic profiles.

(3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide has potential implications in various fields of research and industry, such as the development of new antibiotics, antibacterial coatings, and disinfectants. The compound can be used to treat infections caused by multidrug-resistant Gram-negative bacteria, which are a major global health threat. In addition, (3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide can be incorporated into medical devices, such as catheters and implants, to prevent bacterial colonization and biofilm formation.
Limitations:
Despite its promising biological properties, (3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide has several limitations that need to be addressed. One major limitation is the potential development of resistance by bacterial strains, which can reduce the efficacy of the compound over time. Another limitation is the potential toxicity and safety concerns, which need to be thoroughly evaluated before the compound can be used in humans.

Several future directions can be pursued to address the limitations of (3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide and to further explore its potential in various fields of research and industry. These include:
1. Identification of structurally related compounds with improved pharmacological properties and reduced toxicity.
2. Understanding the mechanisms of resistance to (3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide and developing strategies to overcome it.
3. Evaluation of the pharmacokinetic and pharmacodynamic profiles of (3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide in humans, and determination of the optimal dosing regimen and route of administration.
4. Development of novel antibacterial coatings and disinfectants based on (3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide or its derivatives.
5. Investigation of the potential applications of (3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide in other fields, such as cancer research and drug delivery.
6. Collaboration between academic and industry researchers to accelerate the translation of (3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide into clinical practice.

(3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide is a promising small molecule drug that has potential applications in various fields of research and industry. The compound exhibits potent antibacterial activity against a broad range of Gram-negative bacteria, and has been shown to be well-tolerated in preclinical studies. However, further research is needed to address the limitations of (3S,4S)-1-[(2-chloro-5-methoxyphenyl)methyl]-4-methylpyrrolidine-3-carboxamide and to further explore its potential in various fields of research and industry.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

282.1135055 g/mol

Monoisotopic Mass

282.1135055 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-26-2023

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